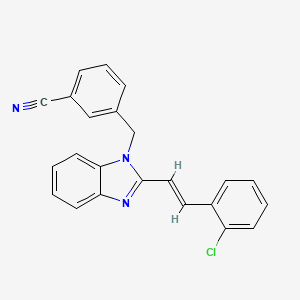

3-((2-(2-クロロスタイリル)-1H-1,3-ベンゾイミダゾール-1-イル)メチル)ベンゼンカルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

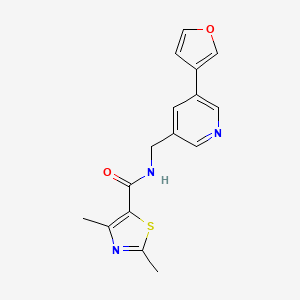

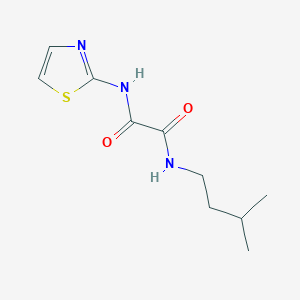

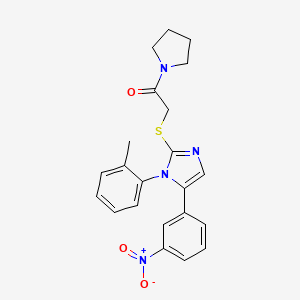

The compound 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile is a complex organic molecule that likely belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings. These compounds are known for their diverse pharmacological activities and their use in various chemical reactions to produce novel compounds with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole compounds typically involves condensation reactions. For instance, the synthesis of certain benzimidazole derivatives can be achieved by condensing 1H-benzimidazole-2-acetonitrile with different ketones or aldehydes in the presence of ammonium acetate, as described in the synthesis of substituted 2,3-dihydrocyclopenta-1H-[4′,5′: 2,3]pyrido[1,2-a]benzimidazole-11-carbonitriles . Another efficient method for synthesizing benzimidazo[1,2-a]quinoline-6-carbonitriles involves a three-component reaction using benzene-1,2-diamine, cyclohexane-1,3-dione, and arylidenemalononitrile in a water–ethanol mixture . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified by introducing various substituents. The specific structure of 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile would include a benzimidazole ring linked to a benzenecarbonitrile group, with a chlorostyryl substituent enhancing the molecule's complexity. The exact molecular geometry, bond angles, and electronic distribution would require further analysis, possibly through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including substitutions, additions, and condensation reactions. For example, the methylation of benzimidazole derivatives can yield N-methyl derivatives, and the carbonyl function can be replaced by other groups such as chlorine, azide, or amines . The reactivity of the compound towards different reagents would depend on the functional groups present and their respective positions on the benzimidazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorostyryl groups can affect these properties by altering the molecule's polarity, steric hindrance, and electronic distribution. The compound's reactivity towards other chemicals, such as chromones, can lead to the synthesis of novel pyrido[1,2-a]benzimidazoles, which can be analyzed through spectral data to understand their structure and properties .

科学的研究の応用

抗痙攣活性

いくつかの新規3-アリール/ヘテロアリール置換2-(2-クロロスタイリル)-6,7-ジメトキシ-キナゾリン-4(3H)-オン誘導体が合成され、マウスにおける最大電気ショック(MES)-、皮下ペンチレンテトラゾール(scPTZ)-、脳室内(icv)AMPA(α-アミノ-3-ヒドロキシ-5-メチル-4-イソキサゾールプロピオン酸)-誘発発作に対する抗痙攣活性を評価しました。 .

DNAトポイソメラーゼIB阻害剤

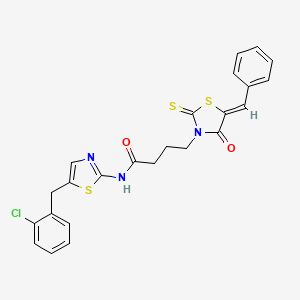

一連の新規チアゾール系スチルベンアナログが設計、合成され、DNAトポイソメラーゼIB(Top1)阻害活性を評価されました。Top1媒介弛緩アッセイでは、合成された化合物が変動するTop1阻害活性を示すことがわかりました。 .

細胞毒性

目的の化合物の細胞毒性は、MTTアッセイを用いて、ヒト乳癌細胞株(MCF-7)と結腸癌細胞株(HCT116)、および正常細胞株であるヒト胚腎293T(HEK293T)に対して評価されました。 .

細胞保護効果

テトラメチルピラジン(TMP)とレスベラトロール(RES)のファーマコフォアに基づいて、新規スチルベン誘導体である(E)-2-(2-クロロスタイリル)-3,5,6-トリメチルピラジン(CSTMP)が設計および合成されました。酸化ストレス下における血管内皮細胞に対するCSTMPの保護効果を調べました。 .

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

The action of similar compounds can be influenced by various environmental factors .

特性

IUPAC Name |

3-[[2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazol-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3/c24-20-9-2-1-8-19(20)12-13-23-26-21-10-3-4-11-22(21)27(23)16-18-7-5-6-17(14-18)15-25/h1-14H,16H2/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQSELMMZVGHHG-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

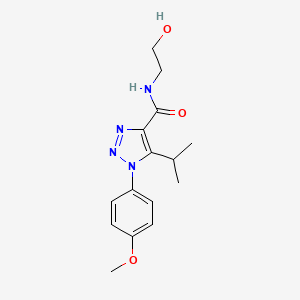

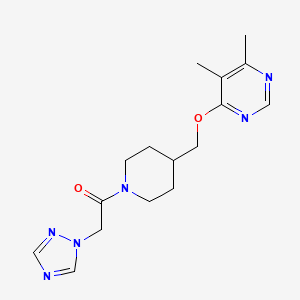

![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)